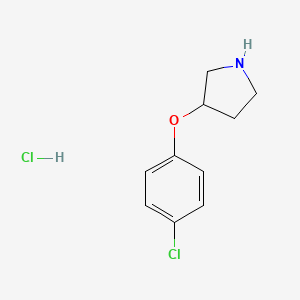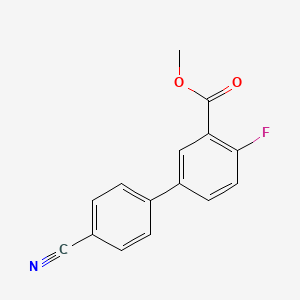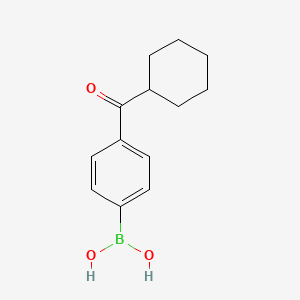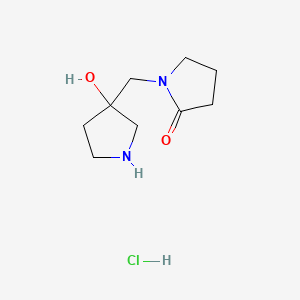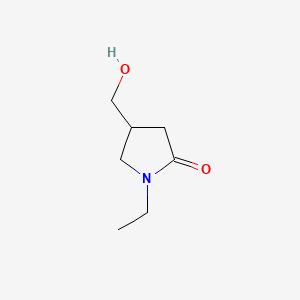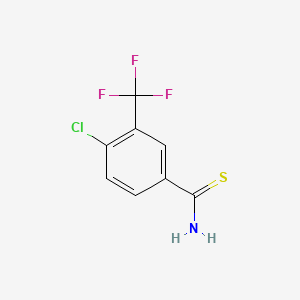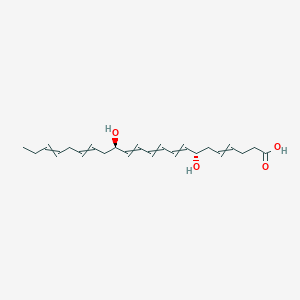
(7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid
Übersicht
Beschreibung
“(7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid” is a dihydroxydocosahexaenoic acid that is docosahexaenoic acid in which the two hydroxy substituents are located at the 7S- and 14R-positions . It has a role as a human xenobiotic metabolite and a specialized pro-resolving mediator .
Synthesis Analysis
Maresin 1 (MaR1; 7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid) is the first identified maresin . The formation, stereochemistry, and precursor role of 13,14-epoxy-docosahexaenoic acid, an intermediate in MaR1 biosynthesis, have been investigated .Molecular Structure Analysis
The molecular formula of “(7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid” is C22H32O4 . The molecular weight is 360.5 g/mol . The structure includes two hydroxy substituents located at the 7S- and 14R-positions .Chemical Reactions Analysis
The formation of “(7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid” involves 12-lipoxygenase-initiated 14S-hydroxylation or cytochrome P450 catalyzed 14R-hydroxylation and P450-initiated ω (22)-hydroxylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.5 g/mol . It has a topological polar surface area of 77.8 Ų . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 14 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Medicine: Anti-Inflammatory and Tissue Regeneration
7(S)-Maresin 1: has shown promise in the field of medicine due to its anti-inflammatory and pro-resolving properties . It is derived from omega-3 fatty acids and can promote tissue regeneration, making it a potential therapeutic agent for chronic inflammatory diseases. Studies suggest its efficacy in treating inflammatory diseases, attenuating inflammation, protecting organs, and promoting tissue regeneration, mostly in rodent preclinical models .
Biotechnology: Stem Cell Research
In biotechnology, 7(S)-Maresin 1 impacts stem cell osteogenesis under inflammatory stress . It has been observed to enhance calcified deposit formation in human bone marrow-derived mesenchymal stem cells, suggesting a role in bone regeneration and offering a potential avenue for developing regenerative therapies for conditions characterized by inflammation-induced bone loss .
Pharmacology: Pain Management
Pharmacologically, 7(S)-Maresin 1 is being explored for its ability to manage pain. It has been found to promote nerve regeneration and alleviate neuropathic pain after nerve injury, indicating its potential as a therapeutic agent for peripheral nerve injury (PNI) . Its modulation of the PI3K–AKT–mTOR signaling pathway is key to its neuroprotective effects .
Biochemistry: Cellular and Molecular Mechanisms
In biochemistry, the focus is on understanding the cellular and molecular mechanisms of 7(S)-Maresin 1 . It has been shown to stimulate macrophage phagocytosis of apoptotic cells and enhance the resolution of inflammation, which is crucial for tissue healing and recovery .
Nutrition: Dietary Impact on Inflammatory Diseases
Nutritionally, 7(S)-Maresin 1 is significant due to its origin from omega-3 fatty acids. It has been associated with the amelioration of chronic inflammatory skin diseases and is considered beneficial in inflammatory disease models . Its dietary inclusion could influence various physiological processes and pathological conditions related to inflammation .
Neuroscience: Neuroprotection and Disease Progression
In neuroscience, 7(S)-Maresin 1 has been studied for its neuroprotective properties and its ability to prevent disease progression in models of experimental autoimmune encephalomyelitis, a model for multiple sclerosis . It suppresses pro-inflammatory cytokines and reduces immune cell counts, suggesting its potential as an immunoresolvent therapy .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(7S,14R)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHYXXBCQOUTGK-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC=CCC=CC[C@H](C=CC=CC=C[C@H](CC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849514 | |
| Record name | (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |
CAS RN |
1268720-66-6 | |
| Record name | (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



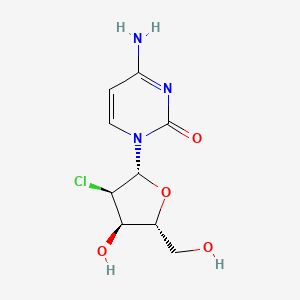
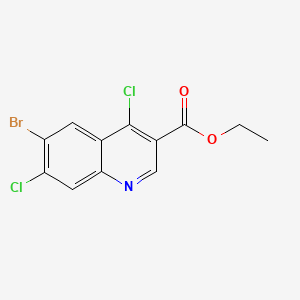
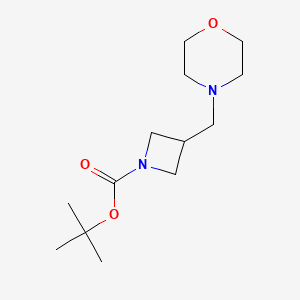
![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)

![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)
